2-(2,5-dimethylphenoxy)-N-propylacetamide
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Overview
Description
2-(2,5-Dimethylphenoxy)-N-propylacetamide is an organic compound that belongs to the class of phenol ethers This compound is characterized by the presence of a phenoxy group substituted with two methyl groups and an acetamide group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-propylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenol with propylamine in the presence of acetic anhydride. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as toluene or dimethyl sulfoxide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, other substituted phenoxy compounds.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-N-propylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity. Alternatively, it may interact with a receptor, triggering a signaling cascade that leads to a physiological response.
Comparison with Similar Compounds
2-(2,5-Dimethylphenoxy)-N-propylacetamide can be compared with other similar compounds, such as:
2-(2,5-Dimethylphenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of a propyl group. This compound may exhibit different physicochemical properties and biological activities.
2-(2,5-Dimethylphenoxy)-N-ethylacetamide: Contains an ethyl group instead of a propyl group. The change in the alkyl chain length can influence the compound’s solubility and reactivity.
2-(2,5-Dimethylphenoxy)-N-butylacetamide: Features a butyl group, which may result in altered pharmacokinetic and pharmacodynamic profiles compared to the propyl derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propylacetamide moiety, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-7-14-13(15)9-16-12-8-10(2)5-6-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDLYIXVILQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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